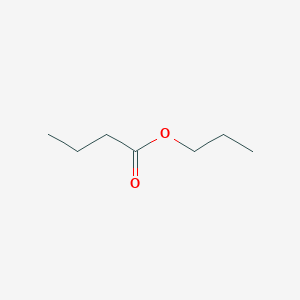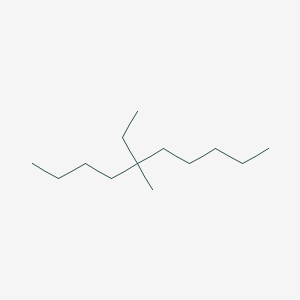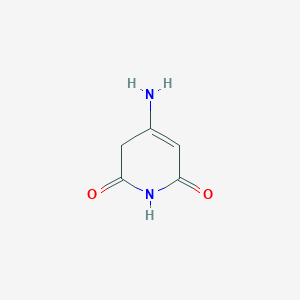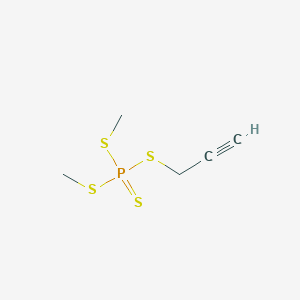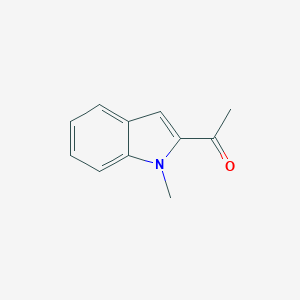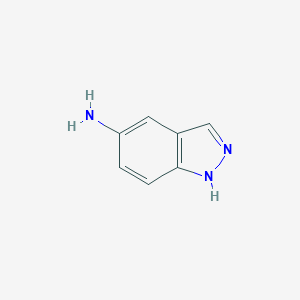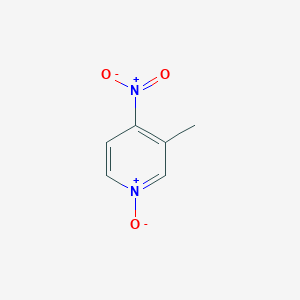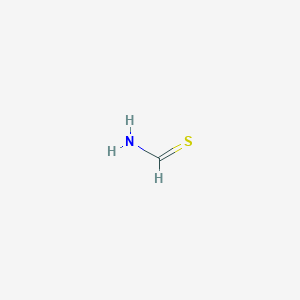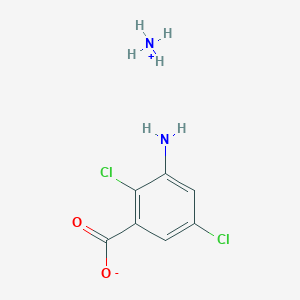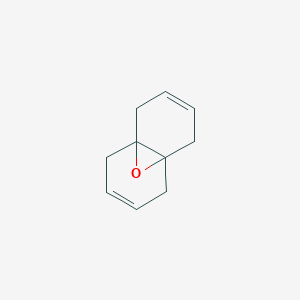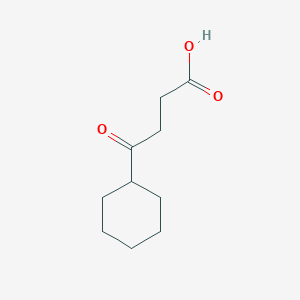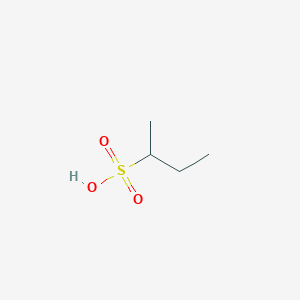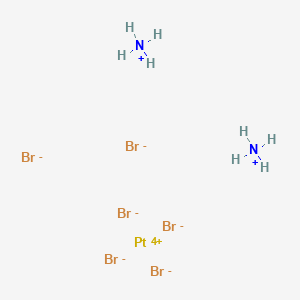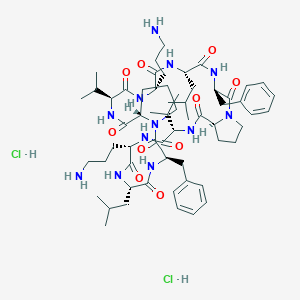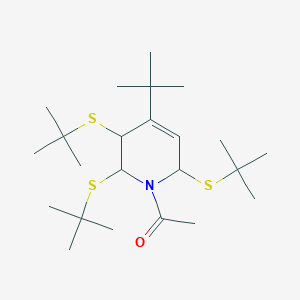
Pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro- is a chemical compound that belongs to the pyridine family. It has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro- is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
Pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro- has been found to exhibit biochemical and physiological effects. It has been shown to reduce inflammation and inhibit the growth of cancer cells. It has also been found to exhibit antimicrobial activity against certain bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
Pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro- has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity. However, its use may be limited by its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro-. One potential direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the study of its potential use as a ligand in catalytic reactions. Further research is also needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of inflammation, cancer, and microbial infections.
In conclusion, pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro- is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anticancer, and antimicrobial properties. Its use may be limited by its toxicity and potential side effects. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesemethoden
Pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro- can be synthesized through a multi-step process. The first step involves the reaction of tert-butylthiol with 2-bromo-1-acetylpyridine to form 1-acetyl-2-bromo-4-tert-butylpyridine. This intermediate is then reacted with 1,3-butadiene to form 1-acetyl-4-tert-butyl-2,3-dihydropyridine. Finally, the dihydropyridine is treated with sulfur to yield pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro-.
Wissenschaftliche Forschungsanwendungen
Pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro- has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anticancer, and antimicrobial properties. It has also been studied for its potential use as a ligand in catalytic reactions.
Eigenschaften
CAS-Nummer |
18794-25-7 |
|---|---|
Produktname |
Pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro- |
Molekularformel |
C23H43NOS3 |
Molekulargewicht |
445.8 g/mol |
IUPAC-Name |
1-[4-tert-butyl-2,3,6-tris(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-1-yl]ethanone |
InChI |
InChI=1S/C23H43NOS3/c1-15(25)24-17(26-21(5,6)7)14-16(20(2,3)4)18(27-22(8,9)10)19(24)28-23(11,12)13/h14,17-19H,1-13H3 |
InChI-Schlüssel |
ZBWZKEOLLOJBAI-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C=C(C(C1SC(C)(C)C)SC(C)(C)C)C(C)(C)C)SC(C)(C)C |
Kanonische SMILES |
CC(=O)N1C(C=C(C(C1SC(C)(C)C)SC(C)(C)C)C(C)(C)C)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



